molecular formula C14H19F3N2O2 B12605857 [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester

[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12605857
M. Wt: 304.31 g/mol
InChI Key: YWKVYZNATQCGBD-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group, a 4-aminomethyl-phenyl ring, and a trifluoroethyl chain. The tert-butyl group acts as a protective moiety for the amine, while the trifluoroethyl segment introduces electronegativity and metabolic stability.

Properties

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)phenyl]-2,2,2-trifluoroethyl]carbamate

InChI

InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10-6-4-9(8-18)5-7-10/h4-7,11H,8,18H2,1-3H3,(H,19,20)

InChI Key

YWKVYZNATQCGBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction with Carbon Dioxide

This method involves the direct reaction of an amine with carbon dioxide in the presence of an alkoxysilane compound. The process can be summarized as follows:

  • Reagents :

    • Amine (e.g., 4-Aminomethyl-benzylamine)
    • Carbon dioxide
    • Alkoxysilane (e.g., tetramethoxysilane)
  • Conditions :

    • Temperature: 150°C
    • Pressure: 5 MPa
    • Solvent: Acetonitrile
  • Reaction Process :

    • The amine is placed in an autoclave along with the alkoxysilane and acetonitrile.
    • Carbon dioxide is introduced under pressure while stirring.
    • The reaction proceeds for approximately 24 hours, yielding the carbamic acid derivative.

Method 2: Esterification Reaction

Following the formation of the carbamic acid, the next step is esterification:

  • Reagents :

    • Carbamic acid derivative
    • Tert-butyl alcohol
    • Catalysts (e.g., dicyclohexylcarbodiimide)
  • Conditions :

    • Solvent: Dichloromethane
    • Temperature: Room temperature
  • Reaction Process :

    • The carbamic acid derivative is dissolved in dichloromethane.
    • Tert-butyl alcohol and a coupling agent are added.
    • The mixture is stirred until completion, monitored by TLC.
Method Reagents Conditions Yield (%)
Method 1 Amine, CO₂, Alkoxysilane Temp: 150°C, Pressure: 5 MPa High
Method 2 Carbamic Acid Derivative, Tert-butyl Alcohol Room Temp, DCM as solvent Moderate to High

Recent studies have highlighted various methodologies for synthesizing carbamates effectively. For instance:

  • Using ionic liquids as solvents has been shown to enhance yields due to their ability to stabilize intermediates during reactions.

  • The incorporation of catalysts such as zinc acetate has also been noted to improve selectivity and yield in carbamate synthesis.

The synthesis of [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester can be achieved through several effective methods that utilize different reagents and conditions. Each method offers unique advantages in terms of yield and efficiency. Ongoing research continues to refine these processes, aiming for greater efficiency and sustainability in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the aminomethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the trifluoroethyl group or the carbamic acid ester moiety. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. It serves as a synthetic intermediate for various drugs, including lacosamide, which is used in the treatment of epilepsy and neuropathic pain. The synthesis involves coupling reactions that utilize this compound as a key building block due to its reactive functional groups .

Enzyme Inhibition Studies

The compound has been studied for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are being researched for their therapeutic potential in treating obesity and metabolic disorders. This compound's structural features enable it to interact effectively with the enzyme's active site, making it a candidate for further development .

Research indicates that derivatives of this compound exhibit biological activity that can modulate cellular processes. For instance, compounds with similar structures have shown the ability to inhibit CDK9-mediated transcription, affecting the expression of anti-apoptotic proteins such as Mcl-1. This suggests potential applications in cancer therapy .

Case Study 1: Lacosamide Synthesis

In a study focusing on the synthesis of lacosamide, [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester was utilized as an intermediate. The reaction involved a condensation step with N-Boc-D-serine and subsequent transformations to yield lacosamide. The efficiency of this synthetic route underscores the compound's importance in pharmaceutical chemistry .

Case Study 2: ACC Inhibition

A recent investigation explored the use of this compound as an ACC inhibitor. The study demonstrated that modifications to the carbamate structure could enhance inhibitory potency against ACC enzymes, making it a valuable candidate for developing treatments for metabolic diseases such as dyslipidemia .

Mechanism of Action

The mechanism of action of [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular membranes, altering their properties and affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • [1-(4-Aminophenyl)cyclobutyl]carbamic acid tert-butyl ester (): Structural Difference: Replaces the trifluoroethyl group with a cyclobutyl ring. This may alter binding kinetics in biological targets. Electronic Effects: Lacks the electron-withdrawing trifluoro group, which could reduce stability under oxidative conditions .
  • tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate (): Structural Difference: Substitutes the aminomethyl group with a methoxy group and introduces an ethyl-amino chain. Impact: The methoxy group enhances solubility via hydrogen bonding but reduces basicity compared to the aminomethyl group. The ethyl-amino chain may increase steric hindrance .
  • tert-Butyl (3-amino-4-methylphenyl)carbamate (): Structural Difference: Features a methyl group at the 4-position and an amino group at the 3-position on the phenyl ring. The meta-amino group may alter electronic distribution and hydrogen-bonding patterns .
  • (4-Chloro-2-fluorophenyl)-carbamic acid tert-butyl ester (): Structural Difference: Contains chloro and fluoro substituents instead of aminomethyl. Impact: Strong electron-withdrawing effects from Cl and F enhance stability but reduce solubility. Lacks the basic amine for ionic interactions .

Variations in the Alkyl/Functional Chain

  • (2,2,2-Trifluoro-ethyl)-carbamic acid tert-butyl ester derivatives () :

    • Structural Difference : Attached to a cyclopentyl-pyrrolo-triazolo-pyrazine core.
    • Impact : The trifluoroethyl group mirrors the target compound’s electronegativity, but the heterocyclic core introduces nitrogen atoms for additional hydrogen bonding. This may enhance binding to enzymatic targets like kinases .
  • {(1R,2R)-1-[2-(4-Heptyloxy-phenyl)-ethyl]-2-hydroxy-propyl}-carbamic acid tert-butyl ester () :

    • Structural Difference : Incorporates a heptyloxy-phenyl group and a hydroxypropyl chain.
    • Impact : The heptyloxy chain drastically increases lipophilicity, favoring membrane penetration but risking poor aqueous solubility. The hydroxyl group adds polarity, balancing solubility .

Biological Activity

The compound [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester (CAS Number: 886368-90-7) is a carbamate derivative that incorporates a trifluoroethyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₁₄H₁₉F₃N₂O₂
  • Molecular Weight : 304.31 g/mol
  • Structure : The compound features a trifluoroethyl group, which is known to enhance lipophilicity and biological activity.

Pharmacological Potential

  • Anticancer Activity :
    • Research indicates that similar carbamate derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • In vitro studies have demonstrated that compounds with similar structural motifs can effectively target specific cancer types, such as prostate and lung cancers .
  • Antimicrobial Properties :
    • The presence of the trifluoroethyl moiety is associated with enhanced antimicrobial activity against various bacterial strains. Compounds with this functional group have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
  • Neuropharmacological Effects :
    • The amino group in the structure may contribute to neuropharmacological effects, potentially influencing neurotransmitter systems. Similar compounds have been studied for their ability to modulate serotonin uptake, which is critical in treating mood disorders .

Structure-Activity Relationships (SAR)

The biological activity of carbamates like this compound often correlates with their structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Amino Group : May interact with biological targets such as receptors or enzymes involved in neurotransmission and cellular signaling.

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the effects of structurally similar carbamates on various cancer cell lines. Results indicated that these compounds inhibited cell growth by inducing apoptosis and disrupting cell cycle progression. The study highlighted the importance of the trifluoroethyl group in enhancing cytotoxicity against cancer cells .
  • Antimicrobial Efficacy Assessment :
    • An investigation into the antimicrobial properties of related compounds demonstrated significant inhibition of bacterial growth. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy against strains such as E. coli and Staphylococcus aureus. Compounds with trifluoroethyl substitutions showed improved activity compared to their non-fluorinated counterparts .

Research Findings Summary

Biological ActivityObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of E. coli and S. aureus
NeuropharmacologicalModulated serotonin uptake

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